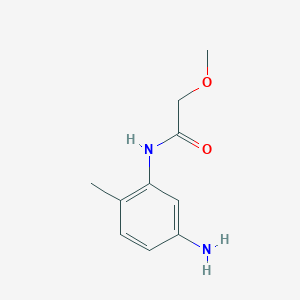

N-(5-Amino-2-methylphenyl)-2-methoxyacetamide

Description

N-(5-Amino-2-methylphenyl)-2-methoxyacetamide is a substituted acetamide derivative featuring a methoxy group attached to the acetamide backbone and a 5-amino-2-methylphenyl substituent. Substituted acetamides are pivotal in medicinal chemistry due to their versatility as enzyme inhibitors, antimicrobial agents, and intermediates in drug discovery .

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-8(11)5-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWSOVQWWQAGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-methoxyacetamide typically involves the reaction of 5-amino-2-methylphenol with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-Amino-2-methylphenol} + \text{Methoxyacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The methoxyacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-methoxyacetamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant activities.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(5-Amino-2-methylphenyl)-2-methoxyacetamide with key structural analogs, emphasizing differences in substituents, molecular properties, and applications:

Structural and Functional Differences

Substituent Effects: Electron-Donating vs. In contrast, chloro-substituted analogs (e.g., ) introduce electron-withdrawing effects, which may alter metabolic stability or target affinity. Phenoxy vs. Methoxy Chains: Phenoxy-substituted derivatives (e.g., ) exhibit bulkier side chains, which could sterically hinder interactions with enzymes or receptors compared to the smaller methoxy group.

Synthetic Routes :

- The benzo[d]oxazole derivative () requires multi-step synthesis, including cyclization and acetylation, whereas simpler analogs like N-(2,6-dimethylphenyl)-2-methoxyacetamide () are synthesized via direct acylation.

Biological Activity: The benzo[d]oxazole analog () shows explicit targeting of the IL-6/STAT3 pathway, a key mediator of inflammation and cancer progression. In contrast, phenoxy-substituted compounds () are hypothesized to have broader antimicrobial applications due to their structural resemblance to known bioactive phenoxyacetamides.

Physicochemical and Pharmacokinetic Insights

- Solubility: Methoxy and amino groups enhance water solubility compared to non-polar derivatives like N-(2,6-dimethylphenyl)-2-methoxyacetamide ().

- Stability : Compounds with electron-withdrawing substituents (e.g., chloro in ) may exhibit greater metabolic stability but reduced reactivity in aqueous environments.

- Toxicity: Limited toxicological data are available for most analogs, though some (e.g., ) caution that thorough toxicity studies are lacking.

Biological Activity

N-(5-Amino-2-methylphenyl)-2-methoxyacetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antioxidant properties. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has a molecular formula of C10H13N3O2. The synthesis typically involves the reaction of 5-amino-2-methylphenol with methoxyacetyl chloride in the presence of a base like triethylamine. This reaction is conducted under controlled conditions to ensure high yield and purity.

Reaction Overview:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest that it may disrupt essential biological processes in target organisms, such as cell wall synthesis and protein synthesis, which are critical for microbial survival.

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

| P. aeruginosa | 18 | 10 |

Table 1: Antimicrobial activity of this compound against various microbial strains.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown potential as an antioxidant . Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant activity of this compound was assessed using DPPH radical scavenging assays, showing promising results.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 50 | 30 |

| 100 | 50 |

| 200 | 70 |

Table 2: Antioxidant activity measured by DPPH radical scavenging assay.

The mechanism by which this compound exerts its biological effects is thought to involve binding to specific enzymes or receptors, thereby modulating their activity. While the exact molecular targets remain under investigation, similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and proliferation.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 10 mg/mL. The compound exhibited a broader spectrum of activity against gram-positive bacteria compared to gram-negative ones.

- Antioxidant Properties Evaluation : Another study focused on the antioxidant potential of the compound using both in vitro and in vivo models. Results indicated that it significantly reduced oxidative stress markers in treated cells compared to control groups, suggesting its potential therapeutic applications in oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.